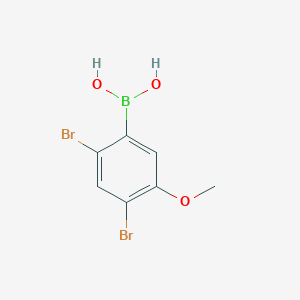

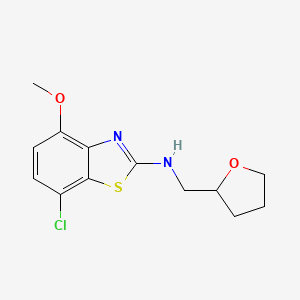

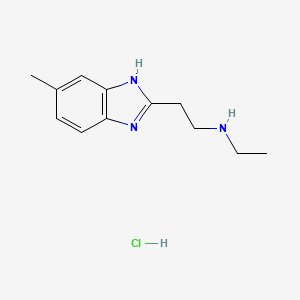

![molecular formula C19H26N6S B1386850 N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 1171889-08-9](/img/structure/B1386850.png)

N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine

Vue d'ensemble

Description

“N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been the subject of considerable interest in recent years due to their potential as antitumor agents . They are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves modifying the structure of known derivatives with documented activity . For instance, Upadhyay and Mishra synthesized the 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives and performed in vitro antibacterial activity against various bacteria and fungi .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing a sulfur atom and two nitrogen atoms . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis

1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific compound. For instance, 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD) is a thiadiazole derivative that inhibits the corrosion of brass in sea water samples .Applications De Recherche Scientifique

Antitubercular Activity

Imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv. They have shown promising results in inhibiting the growth of this pathogen .

Antibacterial and Antifungal Activities

These compounds exhibit significant antibacterial activity against organisms like Escherichia coli and Bacillus cirrhosis, as well as antifungal activity against fungi such as Aspergillus niger and Penicillium wortmanni . They also show strong antifungal activity and high selectivity against Candida albicans .

Anticancer Activity

A series of indole-derived imidazo[2,1-b][1,3,4]thiadiazole scaffolds have been synthesized and tested for their in vitro anticancer activity. The structures of these compounds were confirmed by various spectroscopic methods .

Anti-inflammatory and Analgesic Properties

Certain compounds with the imidazo[2,1-b]-1,3,4-thiadiazole moiety are used for their anti-inflammatory and analgesic properties .

Anesthetic and Diuretic Properties

These derivatives also possess anesthetic and diuretic properties which are significantly investigated for potential therapeutic applications .

Pharmaceutical Applications

Due to their diverse biological activities, these compounds are used in pharmaceutical applications such as DNA-binding applications, tuberculostatic agents, non-Competitive mGluR1 antagonists, antidepressants, antitumor agents, and antiviral activities .

Mécanisme D'action

The bioactive properties of 1,3,4-thiadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Safety and Hazards

Orientations Futures

There is considerable interest in the development of new compounds with antimicrobial activity, especially as more bacteria become resistant to antibiotics used in therapy . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Therefore, 1,3,4-thiadiazole derivatives can be considered as potential lead compounds for drug synthesis .

Propriétés

IUPAC Name |

N-tert-butyl-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6S/c1-13-5-7-14(8-6-13)15-16(22-19(2,3)4)25-17(21-15)26-18(23-25)24-11-9-20-10-12-24/h5-8,20,22H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIUQCGGCITDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C(=N2)SC(=N3)N4CCNCC4)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

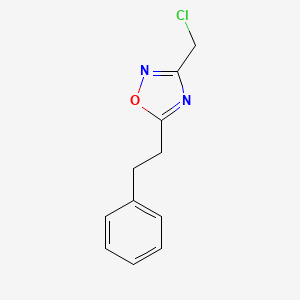

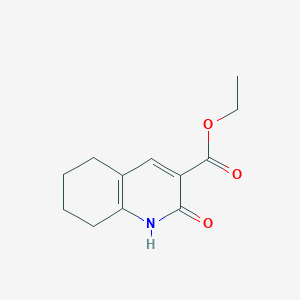

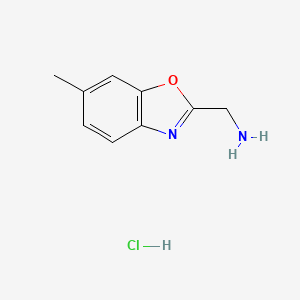

![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)

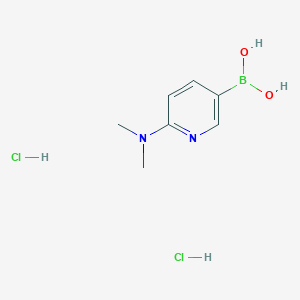

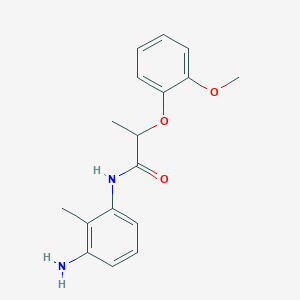

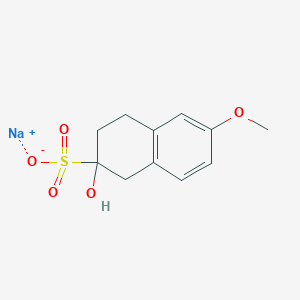

![2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386777.png)

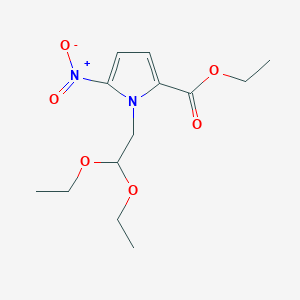

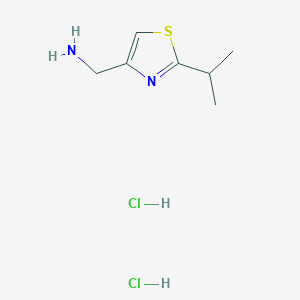

![2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B1386788.png)